molecular formula C12H10F3NO2 B8291745 2-(2-methyl-6-trifluoromethyl-1H-indol-3-yl)acetic acid

2-(2-methyl-6-trifluoromethyl-1H-indol-3-yl)acetic acid

Cat. No. B8291745
M. Wt: 257.21 g/mol
InChI Key: GITMLQOJXGWYLZ-UHFFFAOYSA-N
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Patent
US06887890B2

Procedure details

A 2 N sodium hydroxide aqueous solution (1 ml) and methanol (1 ml) were added to the obtained 2-(2-methyl-6-trifluoromethyl-1H-indol-3-yl)acetic acid methyl ester, and the mixture was heated to reflux for one hour. Water was added to the reaction mixture, which was then rendered acidic with concentrated aqueous hydrochloric acid, extracted with ethyl acetate, dried over sodium sulfate and concentrated under reduced pressure, to obtain 79 mg of the title compound as a colorless powder (6% yield).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
2-(2-methyl-6-trifluoromethyl-1H-indol-3-yl)acetic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
6%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].CO.C[O:6][C:7](=[O:23])[CH2:8][C:9]1[C:17]2[C:12](=[CH:13][C:14]([C:18]([F:21])([F:20])[F:19])=[CH:15][CH:16]=2)[NH:11][C:10]=1[CH3:22]>O>[CH3:22][C:10]1[NH:11][C:12]2[C:17]([C:9]=1[CH2:8][C:7]([OH:23])=[O:6])=[CH:16][CH:15]=[C:14]([C:18]([F:20])([F:19])[F:21])[CH:13]=2 |f:0.1|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1 mL
Type
reactant
Smiles
CO
Name
2-(2-methyl-6-trifluoromethyl-1H-indol-3-yl)acetic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CC1=C(NC2=CC(=CC=C12)C(F)(F)F)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for one hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
rendered acidic with concentrated aqueous hydrochloric acid, extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC=1NC2=CC(=CC=C2C1CC(=O)O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 79 mg
YIELD: PERCENTYIELD 6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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